Veliparib

Description

This compound is a poly(ADP-ribose) polymerase (PARP) -1 and -2 inhibitor with chemosensitizing and antitumor activities. With no antiproliferative effects as a single agent at therapeutic concentrations, ABT-888 inhibits PARPs, thereby inhibiting DNA repair and potentiating the cytotoxicity of DNA-damaging agents. PARP nuclear enzymes are activated by DNA single or double strand breaks, resulting in the poly(ADP-ribosyl)ation of other nuclear DNA binding proteins involved in DNA repair; poly(ADP-ribosyl)ation contributes to efficient DNA repair and to survival of proliferating cells exposed to mild genotoxic stresses as induced by as oxidants, alkylating agents or ionizing radiation.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 34 investigational indications.

an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models; structure in first source

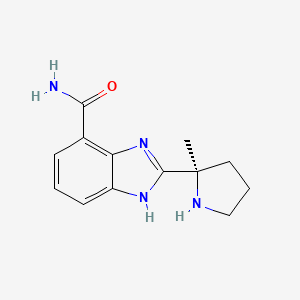

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAHVYVRKWKWKQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238456 | |

| Record name | Veliparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912444-00-9 | |

| Record name | Veliparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veliparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veliparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veliparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Veliparib: A Technical Guide to its Role in PARP-1 and PARP-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core mechanisms of Veliparib (ABT-888), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. This compound's role in disrupting DNA repair pathways has positioned it as a significant agent in oncology research, particularly in the context of synthetic lethality and as a potentiator of DNA-damaging therapies. This document provides a detailed overview of its mechanism of action, quantitative inhibitory data, experimental protocols, and the signaling pathways it modulates.

Introduction to this compound and PARP Inhibition

The PARP family of proteins comprises over 15 enzymes involved in various cellular processes, including DNA repair, cell cycle regulation, and transcription.[1] PARP-1 is the most abundant and well-characterized member, playing a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[2][3]

This compound is a small-molecule inhibitor that targets the catalytic activity of both PARP-1 and PARP-2.[1][4][5] By blocking PARP, this compound prevents the repair of SSBs.[1] These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This concept, where the simultaneous loss of two pathways leads to cell death while the loss of either one alone is viable, is known as synthetic lethality.[1][5]

Chemical and Physical Properties

This compound is a benzimidazole derivative with potent, orally bioavailable PARP inhibitory activity.[6]

| Property | Value | Source |

| Chemical Name | 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | [1][4][6] |

| Molecular Formula | C₁₃H₁₆N₄O | [6] |

| Molecular Weight | 244.29 g/mol | [6][7] |

Mechanism of Action

This compound functions primarily as a catalytic inhibitor of PARP-1 and PARP-2.[1][4][7][8][9] It competes with the native substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzymes, thereby preventing the synthesis of PAR chains.[2][3]

A key aspect of PARP inhibitor mechanism is "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA at the site of a break.[2][10][11] These trapped PARP-DNA complexes are considered more cytotoxic than the unrepaired SSBs alone, as they can physically obstruct DNA replication and transcription.[10][12] Compared to other clinical PARP inhibitors like niraparib and olaparib, this compound is considered a potent catalytic inhibitor but a relatively weak PARP trapper.[1][10][11]

The inhibition of PARP by this compound leads to the potentiation of DNA-damaging agents like chemotherapy and radiation.[12][13] By preventing the repair of DNA lesions induced by these agents, this compound enhances their cytotoxic effects.[12]

Quantitative Data

Inhibitory Activity of this compound

This compound demonstrates potent inhibition of both PARP-1 and PARP-2 enzymes in cell-free assays.

| Target | Parameter | Value (nM) | Assay Type | Source |

| PARP-1 | Kᵢ | 5.2 | Cell-free | [1][4][7][8][9] |

| PARP-2 | Kᵢ | 2.9 | Cell-free | [1][4][7][8][9] |

| PARP-1 | IC₅₀ | 1.42 | Cell-free (Transcreener) | [14] |

| PARP-2 | IC₅₀ | 1.5 | Cell-free (Transcreener) | [14] |

| PARP Activity | EC₅₀ | 2 | C41 Cells | [7][9] |

In Vitro Cellular Activity

The cytotoxic effect of this compound as a single agent is often modest, but it significantly enhances the effects of DNA-damaging agents.

| Cell Line | Assay Type | IC₅₀ (µM) | Notes | Source |

| Jurkat | Cell Viability (MTS) | 3 | Single agent, 96 hrs | [8] |

| A4-Fuk | Growth Inhibition | 43.57 | Single agent | [7] |

| JVM-2 | Growth Inhibition | 42.92 | Single agent | [7] |

| MOLT-4 | Growth Inhibition | 42.25 | Single agent | [7] |

| NTERA-2 CisR | Cell Viability | Not specified | Synergistic with cisplatin (0.1 µg/ml) and this compound (75 µM) | [15] |

Experimental Protocols

Cell-Free PARP Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Kᵢ) or IC₅₀ of this compound against purified PARP-1 and PARP-2 enzymes.

Methodology:

-

Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris (pH 8.0) and 1 mM DTT.[7]

-

Reaction Mixture: In a 96-well plate, combine the assay buffer with 200 nM biotinylated histone H1 (as a PAR acceptor), 200 nM single-stranded DNA (slDNA, to activate PARP), and 1.5 µM [³H]NAD⁺ (the radiolabeled substrate).[7][9]

-

Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant PARP-1 (e.g., 1 nM) or PARP-2 (e.g., 4 nM) enzyme.[7][9]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a potent PARP inhibitor at a high concentration, such as 1.5 mM benzamide.[7][9]

-

Capture: Transfer the reaction mixture to a streptavidin-coated plate (e.g., FlashPlate) to capture the biotinylated histones.

-

Detection: After washing away unincorporated [³H]NAD⁺, measure the radioactivity of the captured PARylated histones using a microplate scintillation counter.[7][9]

-

Analysis: Calculate the percentage of PARP inhibition relative to the vehicle control and determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines the use of a luminescent assay to measure the effect of this compound, alone or in combination with other agents, on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells in a 96-well white-walled plate at a density of 3,000–5,000 cells per well and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with various concentrations of this compound, a DNA-damaging agent (e.g., cisplatin), or a combination of both.[15] Include a vehicle-only control.

-

Incubation: Incubate the treated cells for a specified duration, typically 72 hours.[15]

-

Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo™, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[15]

-

Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader.[15]

-

Analysis: Normalize the data to the vehicle-treated control cells to determine the relative cell viability and calculate IC₅₀ values.

Signaling Pathways Modulated by this compound

Disruption of Base Excision Repair

This compound's primary mechanism involves the direct inhibition of PARP-1 and PARP-2, which are essential for the Base Excision Repair (BER) pathway that resolves single-strand DNA breaks.

Synthetic Lethality in HR-Deficient Cells

The clinical efficacy of PARP inhibitors like this compound is most pronounced in tumors with a pre-existing defect in the Homologous Recombination (HR) repair pathway, a prime example of synthetic lethality.

Conclusion

This compound is a potent catalytic inhibitor of PARP-1 and PARP-2, disrupting the repair of single-strand DNA breaks. This mechanism not only forms the basis for its single-agent activity in tumors with homologous recombination deficiencies through synthetic lethality but also establishes its role as a powerful sensitizer to chemotherapy and radiation. While its PARP-trapping potential is less pronounced than other inhibitors, its well-characterized inhibitory profile and oral bioavailability have made it a valuable tool in numerous clinical trials.[1][4][5][16][17][18] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PARP inhibition.

References

- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel modifications of PARP inhibitor this compound increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C13H16N4O | CID 11960529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 12. Poly (ADP) ribose polymerase enzyme inhibitor, this compound, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biopharmadive.com [biopharmadive.com]

- 17. oncologynews.com.au [oncologynews.com.au]

- 18. aacrjournals.org [aacrjournals.org]

Veliparib: A Technical Guide to its Radiosensitizing Potential in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is an orally bioavailable, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).[1] In tumor cells with pre-existing defects in DSB repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), this accumulation of DSBs can lead to synthetic lethality.[1] Furthermore, the inhibition of PARP-mediated DNA repair can sensitize cancer cells to the DNA-damaging effects of ionizing radiation, making this compound a promising radiosensitizing agent across a variety of solid tumors.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound as a radiosensitizer, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Radiosensitization through PARP Inhibition

Ionizing radiation induces a variety of DNA lesions, including SSBs and DSBs. The cytotoxic effects of radiation are primarily attributed to unrepaired or misrepaired DSBs. PARP enzymes are rapidly activated by DNA strand breaks and play a crucial role in the repair of SSBs.[3] By inhibiting PARP, this compound potentiates the effects of radiation through several mechanisms:

-

Inhibition of Single-Strand Break Repair: this compound blocks the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains that are necessary to recruit other DNA repair proteins to the site of damage. This leads to the persistence of SSBs.[1]

-

Conversion of SSBs to DSBs: During DNA replication, unrepaired SSBs can be converted into DSBs when encountered by the replication machinery. These replication-associated DSBs are particularly toxic to cells.

-

Impairment of Double-Strand Break Repair: While PARP is primarily involved in SSB repair, it also has roles in DSB repair pathways, including non-homologous end joining (NHEJ).[3] this compound's potentiation of fractionated radiation suggests an impairment of both single- and double-strand break repair pathways.[1]

The following diagram illustrates the core mechanism of this compound-mediated radiosensitization.

Preclinical and Clinical Evidence: Quantitative Data Summary

This compound has been investigated as a radiosensitizing agent in a wide range of solid tumors in both preclinical models and clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Studies of this compound as a Radiosensitizer

| Tumor Type | Model System | This compound Dose | Radiation Dose | Key Findings | Reference(s) |

| Pancreatic Cancer | MiaPaCa-2 orthotopic xenografts | 25 mg/kg | 5 Gy | Significant tumor growth inhibition and increased survival with combination therapy. | [3] |

| Medulloblastoma | D425 intracranial xenografts | Not specified | 18 Gy multifractionated CSI | Significantly increased survival with combination therapy compared to CSI alone. | [4][5][6][7] |

| Colorectal Cancer | CT26 and MC38 cell lines | Not specified | Not specified | Potent radiosensitization observed in both cell lines. | [8][9] |

| Endometrial Cancer | Ishikawa cell xenografts | Not specified | 2 Gy | Enhanced radiosensitization with a ratio of 1.229. | [10] |

| Small Cell Lung Cancer | NCI-H446 and NCI-H82 cell lines | 1.6 µmol/L and 800 nmol/L | Not specified | Talazoparib showed greater radiosensitization than this compound at equivalent enzymatic inhibitory concentrations. | [11] |

Table 2: Clinical Trials of this compound with Radiotherapy

| Tumor Type | Phase | N | This compound Dose | Radiation Regimen | Key Outcomes | Reference(s) |

| Glioblastoma (Newly Diagnosed) | I | 24 | 10 mg BID (reduced) | Standard RT with Temozolomide | Combination with RT was severely myelosuppressive, even at reduced doses; trial terminated. | [12][13][14] |

| Non-Small Cell Lung Cancer (Brain Metastases) | II | 307 | 50 mg or 200 mg BID | 30 Gy in 10 fractions (WBRT) | No statistically significant difference in overall survival compared to placebo. | [2][15] |

| Rectal Cancer (Locally Advanced) | I | 32 | Dose escalation | 50.4 Gy in 28 fractions with capecitabine | Pathological complete response rate of 28%; 73% of patients had histologic downstaging. | [16] |

| Inflammatory/Locally Recurrent Breast Cancer | I | 30 | 50, 100, 150, or 200 mg BID | 50 Gy + 10 Gy boost | Rate of severe acute toxicity was relatively low; recommended phase II dose of 50 mg BID due to late toxicities. | [17] |

| Pancreatic Cancer (Locally Advanced) | I | 30 | MTD: 40 mg BID | 36 Gy in 15 fractions with gemcitabine | Median overall survival of 15 months; combination was safe and tolerable at the recommended phase 2 dose. | [18][19] |

| Head and Neck Squamous Cell Carcinoma | I | Not specified | RP2D: 350 mg BID | With induction carboplatin-paclitaxel | Combination was well-tolerated; 24-month overall survival of 77.8%. | [20] |

Detailed Experimental Protocols

In Vitro Radiosensitization Assay (Clonogenic Survival)

This protocol is a generalized representation based on methodologies described for medulloblastoma and other cancer cell lines.[4][6][7]

-

Cell Culture: Human cancer cell lines (e.g., D425 for medulloblastoma) are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded for clonogenic assay. After 24 hours, cells are treated with a predetermined concentration of this compound or vehicle control.

-

Irradiation: Following a pre-incubation period with this compound (e.g., 1 hour), cells are irradiated with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.

-

Colony Formation: After irradiation, cells are incubated for a period allowing for colony formation (typically 10-14 days).

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment group is calculated by normalizing to the plating efficiency of non-irradiated control cells. Dose-enhancement ratios are calculated to quantify the radiosensitizing effect.

The following diagram outlines the experimental workflow for a clonogenic survival assay.

In Vivo Xenograft Studies

This protocol is a composite based on studies in pancreatic cancer and medulloblastoma.[3][4][6][7]

-

Animal Models: Athymic nude mice are used.

-

Tumor Implantation: Human cancer cells (e.g., MiaPaCa-2 for pancreatic cancer, D425 for medulloblastoma) are implanted orthotopically or subcutaneously.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly using methods such as bioluminescence imaging or caliper measurements.

-

Treatment Groups: Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.

-

Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 25 mg/kg daily).

-

Irradiation: Tumors are irradiated with a prescribed dose and fractionation schedule (e.g., 5 Gy single dose or 18 Gy multifractionated).

-

Endpoint Analysis: Primary endpoints typically include tumor growth delay and overall survival. Secondary endpoints may involve immunohistochemical analysis of tumor tissue for markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX).

The following diagram depicts the workflow for in vivo xenograft studies.

References

- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Combination Therapy with Radiation and PARP Inhibition Enhances Responsiveness to Anti-PD-1 Therapy in Colorectal Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. A Multi-Site Phase I Trial of this compound with Standard Radiation and Temozolomide in Patients with Newly Diagnosed Glioblastoma Multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. This compound in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. National Cancer Institute (NCI) State of the Science: Targeted Radiosensitizers in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. A phase 1 study of this compound, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Phase I Trial Adding Poly(ADP-ribose) Polymerase Inhibitor this compound to Induction Carboplatin-Paclitaxel in Patients with Head and Neck Squamous Cell Carcinoma: Alliance A091101 - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Veliparib in Novel Cancer Cell Line Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. This document details this compound's mechanism of action, experimental protocols for its assessment in cancer cell lines, and quantitative data from various in vitro studies. It is intended to serve as a comprehensive resource for researchers investigating PARP inhibitors in novel cancer models.

Introduction to this compound

This compound is an oral small-molecule inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the primary rationale for using PARP inhibitors in HR-deficient tumors. Preclinical studies have shown that this compound can potentiate the effects of DNA-damaging agents, such as platinum-based chemotherapy and radiation, expanding its potential application to a broader range of solid tumors.[1]

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA damage. This inhibition disrupts the recruitment of DNA repair proteins, stalling the repair of SSBs. While some PARP inhibitors also "trap" the PARP enzyme on DNA, creating a toxic protein-DNA complex, this compound is known to have weaker trapping efficiency compared to other inhibitors like olaparib or talazoparib.[2] The primary mechanism relies on catalytic inhibition, leading to the accumulation of SSBs which collapse replication forks, generating DSBs. In HR-deficient cells, the inability to repair these DSBs results in apoptosis.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize quantitative data from preclinical studies of this compound in various cancer cell line models.

Table 1: Single-Agent this compound IC50 Values in Pancreatic Cancer Cell Lines

| Cell Line | Type | This compound IC50 (µM) | Reference |

| CFPAC-1 | Ductal Adenocarcinoma | 52.6 | [3] |

| BxPC-3 | Adenocarcinoma | 100.9 | [3] |

| HPAC | Ductal Adenocarcinoma | 102.0 | [3] |

Data derived from 72-hour MTT assays.[3]

Table 2: Potentiation of Chemotherapy by this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | ERCC1 Status | Combination | Combination Index (CI) | Interpretation | Reference |

| HCC827 | Low | This compound (50 µM) + Cisplatin (1 µM) | < 0.99 | Synergism | [4] |

| PC9 | Low | This compound (50 µM) + Cisplatin (3 µM) | < 0.70 | Strong Synergism | [4] |

| A549 | High | This compound (50 µM) + Cisplatin (10 µM) | > 1.01 | Antagonism | [4] |

| H157 | High | This compound (50 µM) + Cisplatin (10 µM) | > 1.01 | Antagonism | [4] |

CI values calculated from clonogenic survival assays. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Table 3: Synergistic Effects of this compound and Cisplatin in Germ Cell Tumor Cell Lines

| Cell Line | Combination | Effect on Cell Viability | Combination Index (CI) | Interpretation | Reference |

| NTERA-2 CisR | This compound (75 µM) + Cisplatin (0.1 µg/ml) | 34% reduction | < 1.0 | Synergism | [5][6] |

| NCCIT CisR | This compound + Cisplatin | No sensitization | > 1.0 | Antagonism | [5][6] |

Data derived from luminescent cell viability assays after 3 days of treatment.[5][6]

Table 4: this compound in Combination with Temozolomide (TMZ) in Glioblastoma (GBM) Cell Lines

| Cell Line | TMZ Sensitivity | Combination | Effect | Reference |

| U251 | Sensitive | This compound (10 µM) + TMZ (100 µM) | Enhanced cytotoxicity | [1] |

| U251TMZ | Resistant | This compound (10 µM) + TMZ (100 µM) | Enhanced cytotoxicity | [1] |

| T98G | Resistant | This compound (10 µM) + TMZ (100 µM) | Enhanced cytotoxicity | [1] |

This compound enhanced TMZ cytotoxicity in all tested GBM models in vitro, with more pronounced effects in TMZ-resistant lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline standard protocols for key experiments used to evaluate this compound.

Cell Viability Assay (MTT/MTS or Luminescent-Based)

This assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of this compound, alone or in combination with another agent (e.g., cisplatin). Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition:

-

For MTT: Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/ml) to each well. Incubate for 3-4 hours. Add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.

-

For Luminescent (e.g., CellTiter-Glo®): Equilibrate the plate and reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

MTT: Read the absorbance at 570 nm using a microplate reader.

-

Luminescent: Measure luminescence using a plate reader (e.g., GloMax).

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo indefinite proliferation to form a colony, providing a measure of long-term cytotoxicity.

Protocol:

-

Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-2000 cells/well, dependent on cell line) into 6-well plates.

-

Drug Treatment: Allow cells to adhere, then treat with this compound and/or other agents (e.g., radiation, cisplatin) for a specified duration (e.g., 24 hours). For combination studies, cells are often pre-incubated with this compound for 2 hours before adding the second agent.

-

Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 8-21 days, allowing colonies to form.

-

Fixing and Staining:

-

Carefully remove the medium and wash the wells with PBS.

-

Fix the colonies with 100% methanol for 20 minutes.

-

Remove methanol and stain with 0.5% crystal violet solution for 15-30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count colonies containing ≥50 cells either manually or using an automated colony counter.

-

Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot survival curves to assess the long-term impact of the treatment.

Western Blot for DNA Damage Markers

This technique is used to detect and quantify proteins involved in the DNA damage response, such as PARP and γH2AX (a marker for DSBs).

Protocol:

-

Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-γH2AX, anti-PARP, anti-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., Actin or GAPDH).

Mechanisms of Resistance to this compound

Despite initial responses, cancer cells can develop resistance to PARP inhibitors. Understanding these mechanisms is critical for developing strategies to overcome them.

-

Restoration of Homologous Recombination: Secondary or reversion mutations in BRCA1/2 can restore their function, re-establishing HR proficiency and thus resistance to PARP inhibitors.

-

Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of this compound, diminishing its efficacy.

-

Replication Fork Stabilization: Mechanisms that protect stalled replication forks from degradation can prevent the formation of lethal DSBs, conferring resistance.

-

Loss of Key Proteins: Silencing of genes like SLFN11 has been shown to confer resistance to PARP inhibitors by affecting DNA damage repair and replication stress.

Conclusion and Future Directions

This compound continues to be a valuable tool in oncology research, particularly for its potential to sensitize tumors to conventional DNA-damaging therapies. The exploration of this compound in novel cancer cell line models, especially those with specific genetic backgrounds beyond BRCA mutations, is essential for identifying new patient populations that may benefit from this targeted therapy. Future research should focus on identifying predictive biomarkers of response and resistance, as well as exploring novel combination strategies to overcome acquired resistance. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design and execute rigorous preclinical evaluations of this compound.

References

- 1. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor this compound in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Veliparib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the cellular machinery for DNA single-strand break repair through the base excision repair pathway.[2] Inhibition of PARP by this compound leads to an accumulation of single-strand breaks, which can subsequently result in the formation of double-strand breaks during DNA replication.[2] In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately apoptosis.[2] This concept of "synthetic lethality" forms the primary basis for the use of PARP inhibitors in oncology.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a crucial preclinical step in evaluating its therapeutic potential. The information is intended to guide researchers in designing and executing robust in vivo studies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) chains.[5] This action inhibits the recruitment of DNA repair proteins to sites of single-strand DNA damage. In cancer cells with competent HR repair, these lesions can be repaired. However, in HR-deficient tumors, the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks, resulting in cell death.[2]

Figure 1: Mechanism of action of this compound in HR-deficient cancer cells.

Quantitative Data from Preclinical Xenograft Studies

The efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated in various mouse xenograft models. The following tables summarize key quantitative data from representative studies.

| Cell Line | Mouse Model | This compound Dose & Schedule | Combination Agent(s) | Key Findings |

| SET2 (MPN) | NOD/SCID/IL-2Rγnull (NSG) | 3 mg/kg daily, 5 days/week, intraperitoneal | Busulfan (25 mg/kg weekly) | This compound alone did not improve survival. The combination of this compound and Busulfan significantly increased survival compared to Busulfan alone (p=0.02).[6] |

| NTERA-2 CisR (GCT) | SCID beige | 25 mg/kg/day, intraperitoneal | Cisplatin (3 mg/kg/day) | The combination of this compound and Cisplatin did not inhibit the growth of cisplatin-resistant xenografts.[7] |

| MDA-MB-231 (TNBC) | Beige SCID | 20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavage | Carboplatin (60 mg/kg) | This compound penetration into xenograft tumors was heterogeneous.[8] |

| HCC70 (TNBC) | Beige SCID | 20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavage | Carboplatin (60 mg/kg) | This compound penetration into xenograft tumors was heterogeneous.[8] |

| MDA-MB-436 (TNBC) | Beige SCID | 20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavage | Carboplatin (60 mg/kg) | This compound penetration into xenograft tumors was heterogeneous.[8] |

| BRCA1-deficient mammary tumors | BRCA1Co/Co;MMTV-Cre;p53+/- | 100 mg/kg in diet, continuous | None (monotherapy) | Continuous feeding of this compound significantly delayed tumor development.[9] |

| Ishikawa (Endometrial) | Nude mice | Not specified in vivo dose | Radiotherapy (2 Gy x 5d) | This compound enhanced the biological effects of irradiation by increasing DNA double-strand breaks and apoptosis-related protein expression.[10] |

MPN: Myeloproliferative Neoplasm; GCT: Germ Cell Tumor; TNBC: Triple-Negative Breast Cancer

Experimental Protocols

General Considerations for Xenograft Studies

-

Animal Models: Immunodeficient mice such as NOD/SCID, NSG, or nude mice are commonly used to prevent rejection of human tumor xenografts.

-

Cell Lines: The choice of cell line is critical and should be based on the research question, considering factors such as the tumor type, genetic background (e.g., BRCA status), and sensitivity to DNA-damaging agents.

-

Tumor Implantation: Human tumor cells are typically implanted subcutaneously or orthotopically into the mice. For subcutaneous models, a suspension of 2 x 10^5 to 5 x 10^6 cells in a suitable medium (e.g., DMEM) with or without an extracellular matrix mixture is common.[6][7]

-

Monitoring: Tumor growth should be monitored regularly (e.g., weekly) by caliper measurements.[7][9] Animal health, including body weight, should also be monitored.

-

Ethical Considerations: All animal studies must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Protocol for this compound Administration

1. Materials:

-

This compound (ABT-888)

-

Vehicle for solubilization (e.g., sterile water, saline, or a specific formulation as recommended by the supplier)

-

Syringes and needles for administration (oral gavage or intraperitoneal injection)

-

Animal balance

-

Calipers for tumor measurement

2. This compound Preparation:

-

Prepare a stock solution of this compound at the desired concentration. The vehicle will depend on the route of administration. For oral administration, this compound can often be dissolved in sterile water. For intraperitoneal injection, a saline solution may be appropriate.

-

Ensure the final formulation is sterile and suitable for injection or oral gavage.

3. Dosing and Administration Schedule:

-

The dosage of this compound can range from 3 mg/kg to 100 mg/kg, depending on the study design and whether it is used as a single agent or in combination.[6][7][8][9]

-

The administration schedule can also vary, from daily injections for a set number of days per week to continuous administration in the diet.[6][9]

-

For oral gavage, carefully administer the calculated volume of this compound solution directly into the stomach of the mouse using a gavage needle.

-

For intraperitoneal injection, inject the this compound solution into the peritoneal cavity.

4. Combination Therapy:

-

If using this compound in combination with another agent, the timing of administration is crucial. The second agent (e.g., a chemotherapeutic) can be administered before, concurrently with, or after this compound. This will depend on the hypothesized mechanism of synergy.

5. Efficacy Assessment:

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).

-

Monitor animal survival.

-

At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3), or for pharmacokinetic analysis.[10]

Figure 2: Experimental workflow for a this compound xenograft study.

Conclusion

This compound has demonstrated significant preclinical activity in various mouse xenograft models, particularly in tumors with underlying DNA repair defects and in combination with DNA-damaging agents. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further explore the therapeutic potential of this compound. Careful consideration of the animal model, tumor cell line, and dosing regimen is essential for obtaining robust and reproducible results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly (ADP) ribose polymerase enzyme inhibitor, this compound, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ashpublications.org [ashpublications.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Heterogeneous drug penetrance of this compound and carboplatin measured in triple negative breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PARP inhibitors, this compound and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combining Veliparib with Cisplatin for In-Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in-vitro cytotoxicity assays to evaluate the synergistic effects of Veliparib, a PARP (poly(ADP-ribose) polymerase) inhibitor, in combination with the chemotherapeutic agent Cisplatin.

The combination of this compound and Cisplatin is a promising strategy in cancer therapy. Cisplatin induces DNA damage, primarily in the form of intra- and inter-strand crosslinks, which blocks DNA replication and transcription, ultimately leading to cell death.[1][2] this compound inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1] The inhibition of PARP-mediated DNA repair can potentiate the cytotoxic effects of DNA-damaging agents like Cisplatin, particularly in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1] This combination aims to create a "synthetic lethality" scenario, where the dual targeting of DNA repair pathways leads to enhanced cancer cell death.

Data Presentation: Summary of In-Vitro Studies

The following table summarizes quantitative data from various in-vitro studies investigating the combination of this compound and Cisplatin in different cancer cell lines.

| Cell Line | Cancer Type | Assay Type | This compound Concentration | Cisplatin Concentration | Key Findings | Reference |

| NTERA-2 CisR | Germ Cell Tumor (Cisplatin-Resistant) | Luminescent Viability Assay | 75 µM | 0.1 µg/ml | Combination achieved a 34% reduction in cell viability, compared to a 13% reduction with Cisplatin alone. The combination showed a synergistic effect (Combination Index < 1). | [3][4] |

| NCCIT CisR | Germ Cell Tumor (Cisplatin-Resistant) | Luminescent Viability Assay | Various | Various | The combination of this compound and Cisplatin showed an antagonistic effect (Combination Index > 1). | [3][4] |

| HCC827 and PC9 | Non-Small Cell Lung Cancer (ERCC1-low) | Clonogenic Survival Assay | 5, 10, 50 µM | 1, 3, 10 µM | This compound preferentially increased the cytotoxicity of Cisplatin. The most significant cytotoxic effects were observed with simultaneous incubation followed by continuous this compound exposure. | [5] |

| A549 and H157 | Non-Small Cell Lung Cancer (ERCC1-high) | Clonogenic Survival Assay | 5, 10, 50 µM | 1, 3, 10 µM | This compound did not significantly increase the cytotoxicity of Cisplatin. | [5] |

| Calu6-FP6 | Non-Small Cell Lung Cancer | RNA-seq (in vivo xenograft) | Not specified | Not specified | Combination treatment led to synergistic effects on genes involved in DNA repair, cell cycle, and EMT. | [6] |

Signaling Pathway

The synergistic effect of combining this compound and Cisplatin is primarily mediated through the disruption of the DNA Damage Response (DDR) pathway.

Caption: Signaling pathway of this compound and Cisplatin synergy.

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assessment using a Luminescent Cell Viability Assay

This protocol is adapted from methodologies used in studies evaluating the synergistic effects of this compound and Cisplatin.[3][4]

1. Materials:

-

Cancer cell line of interest (e.g., NTERA-2 CisR)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cisplatin (stock solution in saline or water)

-

96-well clear-bottom white plates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Multimode plate reader with luminescence detection capabilities

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

2. Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and Cisplatin in complete medium.

-

A combination matrix is recommended to assess synergy. For example, use a range of Cisplatin concentrations (e.g., 0.01, 0.1, 1, 10 µg/ml) with a fixed concentration of this compound (e.g., 75 µM), and vice versa.

-

Include wells for untreated controls, vehicle controls (DMSO for this compound), and single-agent controls for both drugs.

-

Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.

-

Incubate for 72 hours at 37°C and 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the luminescent cell viability reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot dose-response curves and determine the IC50 values for each drug alone and in combination.

-

Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cytotoxicity.[5]

1. Materials:

-

Cancer cell line of interest (e.g., HCC827)

-

Complete cell culture medium

-

This compound and Cisplatin

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Standard cell culture equipment

2. Procedure:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow cells to attach overnight.

-

-

Drug Treatment:

-

Treat cells with various concentrations of this compound, Cisplatin, or the combination.

-

Different treatment schedules can be investigated[5]:

-

Simultaneous incubation with both drugs for a defined period (e.g., 24 hours).

-

Sequential treatment (e.g., Cisplatin for 24 hours, followed by this compound).

-

Simultaneous incubation followed by continuous exposure to this compound after Cisplatin washout.

-

-

After the treatment period, wash the cells with PBS and add fresh, drug-free medium.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, or until colonies are visible.

-

Replace the medium every 2-3 days.

-

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with crystal violet solution for 30 minutes.

-

Gently wash with water and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

-

5. Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

Plot survival curves to visualize the cytotoxic effects.

-

Combination Index can also be calculated based on the surviving fractions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro cytotoxicity assay combining this compound and Cisplatin.

Caption: Workflow for in-vitro cytotoxicity assay.

References

- 1. Phase I Study of this compound (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Veliparib and Temozolomide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of the DNA repair enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2). Temozolomide (TMZ) is an oral alkylating agent that induces cytotoxic DNA lesions. The combination of this compound and temozolomide represents a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in DNA repair pathways.

The primary mechanism of action for this combination therapy lies in the synergistic induction of tumor cell death. Temozolomide methylates DNA at several positions, with the most cytotoxic lesion being O6-methylguanine (O6-meG), along with N7-methylguanine (N7-meG) and N3-methyladenine (N3-meA).[1] While O6-meG is primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT), the N7-meG and N3-meA lesions are repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[1][2]

This compound inhibits PARP's enzymatic activity, preventing the repair of single-strand breaks (SSBs) that arise during the BER process. These unrepaired SSBs can then collapse replication forks during DNA synthesis, leading to the formation of highly cytotoxic double-strand breaks (DSBs).[3] In tumors with compromised DNA repair mechanisms, such as those with MGMT promoter hypermethylation, the addition of a PARP inhibitor like this compound can significantly enhance the cytotoxic effects of temozolomide.[4] This synthetic lethality approach has been the rationale for numerous preclinical and clinical investigations in various cancers, including glioblastoma and melanoma.[5][6]

These application notes provide a summary of preclinical data and detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound and temozolomide combination therapy.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and temozolomide, both as single agents and in combination, in various cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | Temozolomide IC50 (µM) | Combination IC50 (this compound + Temozolomide) | Reference |

| U251 | Glioblastoma | >10 | ~50 | 10 µM this compound + ~20 µM TMZ | [7] |

| T98G | Glioblastoma | >10 | >100 | 10 µM this compound + ~50 µM TMZ | [7] |

| GBM12 | Glioblastoma | Not specified | ~25 | 1 µM this compound + <25 µM TMZ | [7] |

| MEL270 | Uveal Melanoma | Not specified | Not specified | Not specified | [8] |

| OMM1 | Uveal Melanoma | Not specified | Not specified | Not specified | [8] |

| A375 | Melanoma | Not specified | Not specified | Not specified | [9] |

| Mewo | Melanoma | Not specified | Not specified | Not specified | [9] |

In Vivo Tumor Growth Inhibition

This table presents data on the anti-tumor efficacy of this compound and temozolomide combination therapy in xenograft models.

| Xenograft Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition (%) | Reference |

| GBM12 (subcutaneous) | Glioblastoma | This compound + Temozolomide vs. Temozolomide alone | Significant delay in tumor progression | [7] |

| U251TMZ (subcutaneous) | Glioblastoma | This compound + Temozolomide vs. Temozolomide alone | No significant difference | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and temozolomide on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U251, T98G, A375)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Temozolomide (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound and temozolomide in complete growth medium.

-

Treat the cells with varying concentrations of this compound, temozolomide, or the combination. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Incubate the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete solubilization.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound and temozolomide using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound and Temozolomide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound, temozolomide, or the combination for 48-72 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

DNA Damage Assay (γ-H2AX Immunofluorescence)

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).

Materials:

-

Cancer cell lines

-

Coverslips in 6-well plates

-

This compound and Temozolomide

-

4% Paraformaldehyde (PFA) in PBS for fixation[15]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[16]

-

Blocking buffer (e.g., 5% BSA in PBS)[15]

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody[16]

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound, temozolomide, or the combination for the desired time (e.g., 24 hours).

-

Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[15]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[15]

-

Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[17]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and temozolomide in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell lines (e.g., GBM12, A375) mixed with Matrigel

-

This compound (formulated for oral gavage)

-

Temozolomide (formulated for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells mixed with an equal volume of Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, this compound + temozolomide).

-

Administer this compound and temozolomide according to a predetermined schedule. A common regimen is oral gavage of this compound twice daily and oral gavage or intraperitoneal injection of temozolomide once daily for 5 consecutive days, followed by a rest period.[7]

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

Continue treatment for a specified number of cycles or until the tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γ-H2AX).

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the PARP inhibitor this compound in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomized phase II study evaluating this compound (ABT-888) with temozolomide in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of Adding this compound to Temozolomide for Patients With MGMT-Methylated Glioblastoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor this compound in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. crpr-su.se [crpr-su.se]

- 17. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Veliparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular machinery for DNA damage repair. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks, which can lead to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This mechanism, known as synthetic lethality, forms the basis of this compound's therapeutic potential in various solid tumors, including breast, ovarian, and non-small cell lung cancer.[2]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental procedures to guide researchers in their studies.

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been characterized in numerous clinical trials, both as a monotherapy and in combination with various chemotherapeutic agents.[3][4] Generally, this compound exhibits rapid absorption and is predominantly eliminated through urinary excretion of the unchanged drug.[5]

Population Pharmacokinetic Models

Population PK modeling has been instrumental in understanding the disposition of this compound and identifying key factors influencing its variability among patients. Both one- and two-compartment models have been successfully applied to describe the pharmacokinetics of this compound.

-

One-Compartment Model: A one-compartment model with first-order absorption and linear elimination has been shown to adequately characterize this compound pharmacokinetics in a large meta-analysis of 1470 patients.[4][6]

-

Two-Compartment Model: In other studies, a two-compartment model with delayed first-order absorption has been used to describe the plasma concentration-time profiles of this compound and its primary active metabolite, M8.[1]

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Population Pharmacokinetic Parameters of this compound (One-Compartment Model) [3][6]

| Parameter | Value | Covariates of Influence |

| Apparent Oral Clearance (CL/F) | 20.9 L/h | Creatinine Clearance (CLCR) |

| Apparent Volume of Distribution (Vd/F) | 173 L | Lean Body Mass (LBM) |

| Absorption Rate Constant (Ka) | - | - |

| Half-life (t½) | ~5.9 - 6.1 hours | - |

Table 2: Population Pharmacokinetic Parameters of this compound (Two-Compartment Model) [1][7]

| Parameter | Value (for a typical subject) | Covariates of Influence |

| Total Clearance (CLR/F + CLNR/F) | 17.3 L/h | Creatinine Clearance (CLCR) |

| Central Volume of Distribution (Vc/F) | 98.7 L | Lean Body Mass (LBM) |

| Peripheral Volume of Distribution (Vp/F) | 48.3 L | - |

| Inter-compartmental Clearance (Q/F) | 10.1 L/h | - |

| Absorption Lag Time (Tlag) | 0.22 h | - |

Pharmacodynamic Properties of this compound

The primary pharmacodynamic effect of this compound is the inhibition of PARP activity. This is most commonly assessed by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, in peripheral blood mononuclear cells (PBMCs) and tumor tissue.[2]

PAR Inhibition

Administration of this compound leads to a dose-dependent reduction in PAR levels. Significant inhibition (at least 50%) of PAR in PBMCs has been observed at doses ranging from 50 to 500 mg.[1] In a phase 1 study, this compound reduced tumor PAR levels by 35% to 99% after 13 twice-daily doses.[8]

Table 3: this compound Dose and PAR Inhibition in PBMCs [1][9]

| This compound Dose | Median PAR Inhibition |

| 50 mg | >50% |

| 100 mg | >50% |

| 200 mg | >50% |

| 300 mg | >50% |

| 400 mg | >50% |

| 500 mg | >50% |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets the DNA damage response pathway. The following diagram illustrates the mechanism of action of this compound, leading to synthetic lethality in BRCA-deficient cancer cells.

Caption: Mechanism of this compound-induced synthetic lethality.

Experimental Workflow for PK/PD Modeling

A typical workflow for the pharmacokinetic and pharmacodynamic modeling of this compound involves several key steps, from clinical sample collection to data analysis and model building.

Caption: Workflow for this compound PK/PD modeling.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Human Plasma using LC-MS/MS

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials:

-

Human plasma samples collected in heparinized tubes.[10]

-

This compound analytical standard.

-

Internal standard (e.g., A620223).[10]

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Water (LC-MS grade).

-

UPLC-MS/MS system.

3. Sample Preparation: [10]

- Thaw frozen plasma samples at room temperature.

- To a 100 µL aliquot of plasma, add 0.5 mL of acetonitrile containing the internal standard.

- Vortex vigorously for 30 seconds.

- Centrifuge at 1200 x g for 10 minutes at room temperature.

- Transfer 450 µL of the supernatant to a new tube.

- Evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions (example): [11][12]

- Column: UPLC HSS T3 column.

- Mobile Phase: Gradient elution with methanol and water containing formic acid.

- Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

- Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.

5. Data Analysis:

- Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Protocol 2: Measurement of PAR Levels in PBMCs

1. Objective: To quantify the pharmacodynamic effect of this compound by measuring PAR levels in PBMCs.

2. Materials:

-

Whole blood samples collected in heparinized tubes.

-

Ficoll-Paque for PBMC isolation.

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Commercially available PAR ELISA kit.

-

Microplate reader.

3. PBMC Isolation:

- Dilute whole blood with an equal volume of PBS.

- Carefully layer the diluted blood over Ficoll-Paque.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Carefully collect the PBMC layer (the "buffy coat").

- Wash the PBMCs twice with PBS.

- Count the cells and store the cell pellet at -80°C until analysis.

4. PAR Measurement (ELISA): [2][5]

- Lyse the PBMC pellets according to the instructions of the PAR ELISA kit.

- Determine the total protein concentration of the lysates.

- Perform the PAR ELISA according to the manufacturer's protocol.

- Read the absorbance on a microplate reader.

- Calculate the PAR concentration based on the standard curve and normalize to the total protein concentration.

5. Data Analysis:

- The percentage of PAR inhibition is calculated relative to baseline (pre-dose) levels for each patient.

Protocol 3: Population Pharmacokinetic Modeling

1. Objective: To develop a population pharmacokinetic model to describe the time course of this compound concentrations and identify sources of variability.

2. Software:

-

NONMEM (Nonlinear Mixed-Effects Modeling) or a similar software package.

- Data Preparation: Compile a dataset containing this compound plasma concentrations, dosing information, sampling times, and patient covariates (e.g., age, weight, renal function).

- Structural Model Development:

- Test one- and two-compartment structural models with first-order absorption (with or without a lag time).

- Select the base structural model based on goodness-of-fit plots and statistical criteria (e.g., objective function value).

- Inter-individual Variability Model:

- Assume a log-normal distribution for the inter-individual variability on the PK parameters (e.g., CL/F, Vc/F).